REACTION_CXSMILES
|
[Cl:1][CH2:2][CH3:3].[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[Cl-:1].[CH2:9]([N+:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed in the Parr pressure reaction apparatus
|
Type
|
TEMPERATURE
|
Details
|
heated for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 120° C
|
Type
|
WASH
|
Details
|
The resulting white, extremely hygroscopic crystals were washed three times with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)[N+]1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |